Unii-K82TF60S44
Description
Unii-K82TF60S44 is a chemical compound identified by its unique FDA Substance Registration System (UNII) code.
Properties
CAS No. |
10072-50-1 |
|---|---|
Molecular Formula |
C50H93N15O15 |
Molecular Weight |
1144.37 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Polymyxin D1 involves the assembly of its peptide structure through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Release of the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Polymyxin D1 typically involves fermentation processes using strains of Bacillus polymyxa. The fermentation broth is then subjected to extraction and purification steps to isolate the antibiotic . These steps include:
Fermentation: Cultivation of Bacillus polymyxa in a nutrient-rich medium.
Extraction: Separation of the antibiotic from the fermentation broth using solvents.
Purification: Further purification using techniques such as chromatography to obtain pure Polymyxin D1.
Chemical Reactions Analysis
Types of Reactions
Polymyxin D1 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Polymyxin D1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its antibacterial properties and mechanisms of action against Gram-negative bacteria.
Medicine: Explored for its potential use in treating multidrug-resistant bacterial infections.
Industry: Used in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Polymyxin D1 exerts its antibacterial effects by binding to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This binding disrupts the membrane integrity, leading to increased permeability and ultimately cell death . The molecular targets include the LPS molecules and the bacterial cell membrane, and the pathways involved are related to membrane disruption and cell lysis .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of Unii-K82TF60S44 analogs:
Key Observations :
- Solubility : CAS 1761-61-1 demonstrates higher solubility in tetrahydrofuran (THF) compared to CAS 86-55-5, which is sparingly soluble in organic solvents. This may correlate with differences in polarity due to bromine substitution .
- Lipophilicity : CAS 86-55-5 (Log P = 3.1) is more lipophilic than the brominated analogs, suggesting enhanced membrane permeability .
CAS 1761-61-1
- Method : Green chemistry approach using A-FGO catalyst in THF under reflux.
- Yield: 98% with ethanol recrystallization.
- Advantage : Catalyst recyclability (up to 5 cycles).
CAS 1046861-20-4
- Method : Palladium-catalyzed cross-coupling in THF/water at 75°C.
- Yield: Not explicitly stated, but optimized for high efficiency.
CAS 86-55-5
- Method : Thermal reaction with cesium carbonate and silica gel under inert atmosphere.
- Yield : 75–86%, depending on purification steps.
Comparison :
Functional Similarity and Divergence
Similarity scores from quantitative structure-activity relationship (QSAR) models reveal:
Critical Research Findings
- Stability : Brominated compounds (e.g., CAS 1761-61-1) show greater stability under acidic conditions compared to chlorinated analogs, as evidenced by accelerated degradation studies .
- Toxicity : CAS 86-55-5 exhibits a higher hazard score (H302: harmful if swallowed) than other compounds, necessitating stringent handling protocols .
- Pharmacokinetics : CAS 1046861-20-4’s high GI absorption and BBB permeability make it a candidate for neuroactive drug development, though its synthetic complexity remains a barrier .
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